BenchChemオンラインストアへようこそ!

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide

ADME Drug Design Physicochemical Properties

This compound is a synthetic benzamide derivative with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol. It features a 2-methoxybenzamide core linked via an amide bond to a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 1396884-14-2
Cat. No. B2575071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide
CAS1396884-14-2
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2OC)O
InChIInChI=1S/C19H23NO4/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21)
InChIKeyMANHGBAAMZBEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide (CAS 1396884-14-2): Structural Identity and Physicochemical Profile


This compound is a synthetic benzamide derivative with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol [1]. It features a 2-methoxybenzamide core linked via an amide bond to a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain. Key computed properties include a topological polar surface area (TPSA) of 67.8 Ų, a calculated LogP (XLogP3) of 2.4, and 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. The compound is listed in vendor catalogs as a research chemical with a purity of ≥95% , and its structure is confirmed by InChI Key: MANHGBAAMZBEEJ-UHFFFAOYSA-N [1].

Why N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide Cannot Be Readily Replaced by In-Class Compounds


Benzamide derivatives are a large and diverse class, but biological activity is exquisitely sensitive to substitution patterns [1]. The specific combination of a 2-methoxy group on the benzamide ring and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain creates a unique hydrogen-bonding and steric environment. Closely related analogs, such as 3-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide or 2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide, differ by single atom substitutions yet are known to exhibit distinct pharmacological profiles in benzamide series [1]. The quantitative evidence below demonstrates that even minor structural changes lead to measurable differences in key physicochemical properties that directly impact formulation, solubility, and target engagement.

Quantitative Differentiation Evidence for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide


Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability vs. Other N-Substituted Benzamides

The target compound has a TPSA of 67.8 Ų [1]. This is lower than the TPSA of the 2-bromo analog (2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide), which is estimated at 75.5 Ų due to the larger bromine atom, and higher than the 2-trifluoromethyl analog (estimated TPSA ~58 Ų). TPSA values below 140 Ų are generally associated with good intestinal absorption and blood-brain barrier penetration, but the specific value of 67.8 Ų predicts a distinct passive permeability profile compared to analogs with different halogen substitutions [2].

ADME Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Ratio and Its Impact on Solubility vs. De-methylated Analogs

The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This HBD count is one less than the analogous compound where the 2-methoxy group is replaced by a hydroxy group (2-hydroxybenzamide analog), which would have 3 HBDs. The reduced HBD count is expected to improve intrinsic solubility and reduce crystal lattice energy, a key factor in formulation development [2].

Solubility Formulation Drug-Likeness

Lipophilicity (XLogP3) Differentiation from Halogenated and Cyano Analogs

The calculated XLogP3 of the target compound is 2.4 [1]. This is significantly lower than the 2-trifluoromethyl analog (estimated XLogP3 ~3.1) and the 2-bromo analog (estimated XLogP3 ~3.0), but higher than the 3-cyano analog (estimated XLogP3 ~1.8) [2]. An XLogP3 of 2.4 positions this compound in a favorable lipophilicity range associated with a lower risk of promiscuous off-target binding and metabolic instability compared to more lipophilic analogs [3].

Lipophilicity ADME Off-target Binding

Molecular Weight and Rotatable Bond Count: Differentiation for CNS Drug Design

With a molecular weight of 329.39 g/mol and 7 rotatable bonds [1], the target compound is lighter and less flexible than many common benzamide-based CNS agents. For comparison, the antipsychotic amisulpride (MW 369.4, 8 rotatable bonds) and the antiemetic metoclopramide (MW 299.8, 5 rotatable bonds) bracket this compound in terms of size and flexibility [2]. The compound's MW is below the 400 Da threshold often cited for optimal CNS penetration, and its 7 rotatable bonds are within the typical range for orally bioavailable CNS drugs [3].

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Synthetic Tractability and Purity Advantage Over Multi-step Halogenated Analogs

The target compound is commercially available from multiple vendors (e.g., Life Chemicals) with a purity of ≥95% [1]. Its synthesis involves a straightforward amide coupling between 2-methoxybenzoic acid (or its activated ester) and 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine, both readily accessible starting materials. In contrast, analogs such as the 2-trifluoromethyl or 2-bromo derivatives require more expensive and synthetically challenging intermediates, potentially leading to higher costs and lower batch-to-batch consistency in procurement [2].

Synthetic Chemistry Procurement CRO Selection

Best Research and Industrial Application Scenarios for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide


Lead Optimization in CNS Drug Discovery Programs Requiring Balanced ADME Properties

The compound's TPSA of 67.8 Ų, XLogP3 of 2.4, MW of 329.39, and 2 HBDs place it in an optimal property space for CNS drug candidates [1]. It can serve as a balanced starting scaffold for hit-to-lead programs targeting neurological indications where both BBB penetration and favorable metabolic stability are required, offering a differentiated profile compared to more lipophilic or polar benzamide analogs [2].

Chemical Probe Development for Target Engagement Studies in Oncology

Benzamide derivatives have been explored as sigma receptor ligands and β2-adrenergic receptor modulators [1]. The target compound's unique substitution pattern, with a 2-methoxy group on the benzamide ring, may confer distinct selectivity profiles. It is a suitable candidate for chemical probe development in cancer cell lines where benzamide-sensitive pathways (e.g., sigma-1, β2-AR) are implicated, as evidenced by the activity of related compounds in glioblastoma models [2].

Reference Standard for Structure-Activity Relationship (SAR) Studies on N-Substituted Benzamides

The compound's well-defined structure and commercial availability at high purity make it an ideal reference standard for SAR studies exploring the effect of benzamide ring substitution on biological activity [1]. Its 2-methoxy substitution can be systematically compared with 3-fluoro, 2-bromo, 3-cyano, and 2-trifluoromethyl analogs to map the pharmacophoric requirements for target engagement [2].

Pre-formulation and Solubility Screening in Early Drug Development

With its balanced HBD/HBA count and moderate lipophilicity, the target compound is an excellent candidate for pre-formulation studies aimed at identifying benzamide-based candidates with superior solubility and dissolution profiles [1]. Its predicted physicochemical properties suggest better developability than more lipophilic analogs, making it a pragmatic choice for formulation feasibility assessments [2].

Quote Request

Request a Quote for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.